![molecular formula C19H13N3O2S2 B2645761 N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide CAS No. 399004-34-3](/img/structure/B2645761.png)
N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide
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Description
N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide, also known as BPTT, is a compound that has been extensively studied in scientific research. BPTT is a thiophene derivative that has been synthesized for its potential use in various applications, including as a fluorescent probe for biological imaging and as an inhibitor of protein-protein interactions.
Scientific Research Applications
- The excellent photophysical properties of these compounds, including broad spectral windows and high fluorescence quantum efficiency, make them valuable for sensing applications .
- In vitro antibacterial activity testing against Escherichia coli and Staphylococcus aureus strains revealed their potential as antimicrobial agents .
- Its IC50 values ranged from 51 to 102.02 μM, making it a promising candidate for further investigation in cancer therapy .
- Against Candida albicans and Aspergillus niger strains, these compounds showed potential as antifungal agents .
- Magnetic solid acid nanocatalysts have been employed for benzoxazole synthesis, achieving high yields .
Fluorescent Probes and Sensing Materials
Antimicrobial Activity
Anticancer Properties
Antifungal Activity
Synthetic Strategies and Catalysts
Molecular Docking Studies
properties
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S2/c23-17(16-6-3-11-26-16)22-19(25)20-13-9-7-12(8-10-13)18-21-14-4-1-2-5-15(14)24-18/h1-11H,(H2,20,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKXBYZPILPITE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)thiophene-2-carboxamide |
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